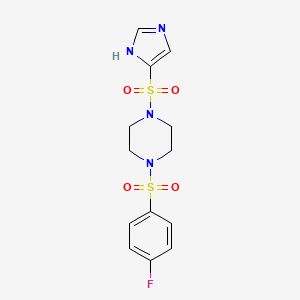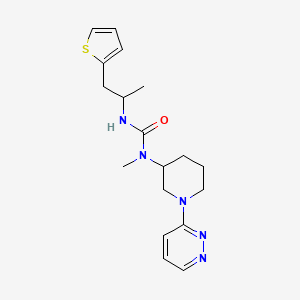![molecular formula C17H22N4O2S B6753179 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6753179.png)
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a unique combination of imidazole, piperidine, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring is usually introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the sulfonyl group results in sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The piperidine and isoquinoline moieties contribute to the compound’s overall binding affinity and specificity, allowing it to modulate various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and its substituted derivatives share the imidazole ring structure.
Piperidine Derivatives: Compounds such as piperidine and its N-substituted derivatives have similar piperidine rings.
Isoquinoline Derivatives: Compounds like isoquinoline and its substituted derivatives share the isoquinoline ring structure.
Uniqueness
What sets 2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline apart is the combination of these three distinct moieties in a single molecule This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds
Properties
IUPAC Name |
2-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-11-18-13-19-17)21-9-6-16(7-10-21)20-8-5-14-3-1-2-4-15(14)12-20/h1-4,11,13,16H,5-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWDWDMQBATBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6753102.png)
![4,5-dimethyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B6753103.png)
![N-[1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl]oxane-3-carboxamide](/img/structure/B6753123.png)
![3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6753129.png)
![N-[1-(oxan-4-ylsulfonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6753132.png)
![5-[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B6753143.png)
![3-Quinolin-4-yl-1-[2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6753148.png)
![5-fluoro-2,6-dimethyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6753149.png)
![2-[[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B6753160.png)


![1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B6753191.png)
![3-chloro-N-[2-[5-(6-oxopiperidin-3-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]benzamide](/img/structure/B6753196.png)
![5-(8-Azaspiro[4.5]decan-8-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B6753197.png)
